molecular formula C15H17N3O4S B2643476 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941925-29-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2643476
CAS No.: 941925-29-7
M. Wt: 335.38
InChI Key: UUAAOZZVVNGHNT-UHFFFAOYSA-N
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Description

“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Isoxazoles are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The benzamide and sulfamoyl groups could be introduced through standard amide coupling reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, attached to a benzamide group and a sulfamoyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

As an isoxazole, this compound could potentially undergo a variety of chemical reactions. Isoxazoles can act as ligands in coordination chemistry, and they can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Chemical Synthesis and Reactivity

Isoxazolyl-benzamide derivatives have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis of novel benzenesulfonamide derivatives, including those with isoxazolyl and pyrazolyl moieties, has been explored. These compounds have shown significant in vitro antitumor activity against certain cell lines, highlighting their potential in drug discovery and development (Fahim & Shalaby, 2019). Additionally, the reaction of benzamide derivatives with various reagents to synthesize cyclosulfamides and other heterocyclic compounds provides insights into the versatility of these structures for chemical synthesis (Regainia et al., 2000).

Biological Evaluation

Several studies have focused on the biological evaluation of isoxazole-containing sulfonamides, investigating their inhibitory effects on human carbonic anhydrase isoforms. These studies demonstrate the potential of such compounds in the development of new therapeutic agents for various diseases (Ulus et al., 2016). Moreover, the antimicrobial and antioxidant activities of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, synthesized using benzimidazole and carboxylic acids, have been evaluated, showing promise for the development of new bioactive compounds (Sindhe et al., 2016).

Computational Studies

Computational and molecular docking studies have been employed to understand the interactions between synthesized compounds and biological targets. For example, the synthesis and characterization of Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their enzyme inhibition effects, were elucidated through molecular docking and Density Functional Theory (DFT) calculations, providing a basis for further exploration of these compounds as potential therapeutic agents (Alyar et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Isoxazoles are found in a variety of biologically active compounds, including some drugs .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known biological activities of isoxazoles . This could include testing its activity against various biological targets, or exploring its potential use in materials science or other fields.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18(2)23(20,21)11-8-6-10(7-9-11)14(19)16-15-12-4-3-5-13(12)17-22-15/h6-9H,3-5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAAOZZVVNGHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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